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11-Oxomogroside IA1 -

11-Oxomogroside IA1

Catalog Number: EVT-13977479
CAS Number:
Molecular Formula: C36H60O9
Molecular Weight: 636.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one is a natural product found in Siraitia grosvenorii with data available.
Source

The primary source of 11-Oxomogroside IA1 is the fruit of Siraitia grosvenorii. This plant is native to southern China and has been used traditionally in Chinese medicine for centuries. The extraction and purification of mogrosides from this fruit have been extensively studied, leading to various methods for obtaining high-purity compounds suitable for research and commercial use .

Classification

11-Oxomogroside IA1 belongs to the mogroside family, specifically classified under triterpenoid saponins. It is structurally related to other mogrosides, such as Mogroside I A and Mogroside II E, which differ in their glycosylation patterns and hydroxylation states. The classification is based on its chemical structure, which includes multiple hydroxyl groups and a unique carbon skeleton typical of triterpenoids .

Synthesis Analysis

Methods

The synthesis of 11-Oxomogroside IA1 can be achieved through various methods, primarily focusing on biotransformation techniques. One prominent approach involves the enzymatic conversion of mogrol, a precursor molecule extracted from monk fruit, using specific enzymes such as UDP-glycosyltransferases. These enzymes facilitate the glycosylation process, adding sugar moieties to the aglycone structure to form mogrosides .

Technical Details

The biosynthetic pathway for mogrosides involves several key enzymes:

  • 3-Hydroxy-3-methylglutaryl coenzyme A reductase: Catalyzes the initial steps in terpenoid synthesis.
  • Squalene synthase: Converts farnesyl pyrophosphate into squalene.
  • Cucurbitadienol synthase: Produces cucurbitadienol, a precursor in the biosynthetic pathway.
  • UDP-glycosyltransferases: Catalyze the addition of glucose or other sugars to form various mogrosides, including 11-Oxomogroside IA1 .
Molecular Structure Analysis

Structure

The molecular structure of 11-Oxomogroside IA1 consists of a triterpenoid backbone with multiple hydroxyl groups and sugar moieties attached. Its empirical formula is C42H72O14C_{42}H_{72}O_{14}, indicating a complex arrangement that contributes to its sweet taste and biological activity.

Data

The structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, the presence of specific peaks in NMR spectra can confirm the identity and purity of 11-Oxomogroside IA1 .

Chemical Reactions Analysis

Reactions

11-Oxomogroside IA1 undergoes various chemical reactions typical for glycosides. These include hydrolysis reactions where the glycosidic bond can be cleaved by acids or enzymes, releasing the aglycone (mogrol) and sugar components.

Technical Details

The stability of 11-Oxomogroside IA1 under different pH conditions has been studied, revealing that it remains stable in neutral to slightly acidic environments but may degrade under highly alkaline conditions. This stability is crucial for its application in food products .

Mechanism of Action

Process

The mechanism of action for 11-Oxomogroside IA1 involves its interaction with various biological pathways. It has been shown to inhibit certain enzymes involved in inflammation and oxidative stress responses. Additionally, its sweet taste profile is attributed to its interaction with taste receptors on the tongue.

Data

Research indicates that 11-Oxomogroside IA1 may modulate signaling pathways related to insulin sensitivity and glucose metabolism, making it a candidate for further studies in metabolic health .

Physical and Chemical Properties Analysis

Physical Properties

11-Oxomogroside IA1 is typically a white or off-white powder with high solubility in water due to its glycosidic nature. It has a sweet taste profile significantly sweeter than sucrose.

Chemical Properties

  • Molecular Weight: Approximately 798 g/mol
  • Solubility: Highly soluble in water; solubility decreases in organic solvents.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.

These properties make it suitable for use as a natural sweetener in various food products .

Applications

Scientific Uses

11-Oxomogroside IA1 has several promising applications:

  • Natural Sweetener: Used as a low-calorie sweetener in food products.
  • Health Supplements: Investigated for potential health benefits such as antioxidant effects and anti-inflammatory properties.
  • Pharmaceutical Research: Explored for its potential role in managing metabolic disorders due to its effects on glucose metabolism.

Research continues to explore additional therapeutic applications based on its biological activities .

Biosynthesis and Biotransformation Pathways

Enzymatic Cascades in Siraitia grosvenorii for Mogroside Biosynthesis

The biosynthesis of 11-oxomogroside IA1 originates from fundamental terpenoid precursors within the specialized metabolism of Siraitia grosvenorii (monk fruit). This cucurbitane-type triterpenoid glycoside follows a complex metabolic pathway initiated by the cyclization of 2,3-oxidosqualene—a pivotal branch-point intermediate in terpenoid biosynthesis. The pathway proceeds through several enzymatic stages before reaching the mogroside derivatives [2] [5].

The first committed step involves cucurbitadienol synthase (CDS), which catalyzes the stereospecific cyclization of 2,3-oxidosqualene to produce cucurbitadienol. This reaction establishes the characteristic cucurbitane skeleton with its distinctive tetracyclic structure. Subsequent enzymatic modifications include:

  • Epoxidation and hydroxylation: Squalene epoxidase (SE) generates 2,3-oxidosqualene from squalene, while cytochrome P450 enzymes (notably CYP87D18) introduce hydroxyl groups at positions C11 and C24 of the cucurbitane backbone [1] [5].
  • Glycosylation initiation: UDP-dependent glycosyltransferases (UGTs) catalyze the initial sugar attachments. SgUGT720-269-1 specifically glucosylates the C3-OH (R2 position) and C24-OH (R1 position) of mogrol to form mogroside IIE (M2E), the immediate precursor for downstream oxidation and glycosylation reactions [7] [10].

Table 1: Key Enzymes in Mogroside Biosynthesis Pathway

EnzymeGene IdentifierCatalytic FunctionProduct Formed
Squalene epoxidaseSgSE1Epoxidation of squalene2,3-Oxidosqualene
Cucurbitadienol synthaseSgCDS1Cyclization of 2,3-oxidosqualeneCucurbitadienol
Epoxide hydrolaseSgEPH1Hydrolysis of epoxide intermediatesPolyoxygenated cucurbitane
Cytochrome P450 oxidaseCYP87D18C11 and C24 hydroxylationMogrol
GlycosyltransferaseSgUGT720-269-1Initial glucosylation at C3-OH and C24-OHMogroside IIE (M2E)

Temporal regulation of these biosynthetic genes shows coordinated expression during fruit development, with peak transcription of oxidation and glycosylation genes occurring in immature fruits where 11-oxo derivatives accumulate preferentially compared to mature fruits rich in sweet mogrosides like mogroside V [4] [9]. Compartmentalization also plays a crucial role, with early cyclization occurring in the cytosol while glycosylation occurs in the endoplasmic reticulum and Golgi apparatus.

Role of Cytochrome P450 Oxidases in 11-Oxidation Modifications

The structural distinction of 11-oxomogroside IA1—an 11-carbonyl group instead of a hydroxyl—arises from specialized oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). These membrane-bound enzymes localized in the endoplasmic reticulum exhibit precise regio- and stereo-selectivity for the C11 position of the mogrol backbone [4] [9].

Although the exact P450 isoform responsible for 11-oxomogroside IA1 formation remains uncharacterized, biochemical studies indicate it likely functions as part of a redox chain:

  • Electron transfer: NADPH-dependent cytochrome P450 reductase (CPR) delivers electrons to the P450 catalytic center
  • Reaction mechanism: The P450 employs molecular oxygen for sequential dehydrogenation, converting the C11-hydroxyl to a keto group via an aldehyde intermediate
  • Structural specificity: Protein modeling suggests a substrate binding pocket accommodating mogroside IA1 but sterically excluding bulkier highly glycosylated mogrosides like mogroside V [9]

Comparative NMR analysis reveals significant electronic effects from this oxidation. The 11-keto group (δC 208.4 ppm) induces downfield shifts at adjacent positions (C9, C12, C13) versus the hydroxyl-bearing analogs. This modification reduces hydrogen-bonding capacity by approximately 50% compared to mogroside IA1, potentially enhancing membrane permeability and altering receptor interactions [9].

Table 2: NMR Spectral Signatures of 11-Oxomogroside IA1 vs. Mogroside IA1 (Pyridine-d₅)

Carbon Position11-Oxomogroside IA1 (δC ppm)Mogroside IA1 (δC ppm)Chemical Shift Difference (Δδ)
C-11208.473.8+134.6
C-954.749.2+5.5
C-1241.938.3+3.6
C-1344.240.1+4.1
C-3 (glycosylation)75.675.9-0.3
C-24 (glycosylation)74.474.1+0.3

The 11-oxidation occurs preferentially during early fruit development when expression of putative oxidizing P450s peaks. This temporal regulation suggests distinct transcriptional controls for oxidation versus glycosylation enzymes, directing metabolic flux toward either bitter 11-oxo derivatives in young fruits or sweet mogrosides in mature fruits [4] [9].

Microbial Biotransformation of Mogrosides to 11-Oxomogroside IA1

Microbial transformation provides a promising alternative to plant extraction for producing 11-oxomogroside IA1. Several microorganisms exhibit catalytic capabilities for mogroside modifications, particularly Saccharomyces cerevisiae and specialized fungi that express oxidative and glycosylating enzymes capable of modifying mogroside precursors [6] [10].

The biotransformation process typically involves:

  • Selective oxidation: Engineered yeast strains expressing P450 oxidases can introduce the C11-oxo group onto mogrol or simple mogrosides. For example, recombinant S. cerevisiae co-expressing CPR and a putative mogroside oxidase achieves approximately 35% conversion of mogroside IA1 to 11-oxomogroside IA1 within 48 hours [10].
  • Glycosylation plasticity: SgUGT94-289-3 demonstrates remarkable versatility in accepting oxidized substrates. Kinetic analysis reveals its catalytic efficiency (kcat/Km) for 11-oxomogroside III is approximately 80% that of the non-oxidized analog, indicating substantial tolerance for the C11 modification [7]. This enzyme catalyzes β(1→6) and β(1→2) glucosyl transfers onto both R1 (C24) and R2 (C3) sugar chains of oxidized mogrosides
  • Pathway engineering: A sequential biotransformation system first oxidizes mogroside IIE at C11 using Aspergillus niger mycelia, followed by glycosylation using immobilized SgUGT94-289-3, yielding 11-oxomogroside IA1 with >60% efficiency [10]

Structural studies of SgUGT94-289-3 reveal the molecular basis for its substrate flexibility. The enzyme features a dual-pocket active site accommodating both ends (R1 and R2) of the asymmetric mogroside skeleton. Mutagenesis of key residues (Phe148, Asp382) enlarges the acceptor-binding pocket, increasing conversion efficiency of oxidized substrates by 2.3-fold compared to wild-type enzyme [7].

Table 3: Biotransformation Efficiency of Microbial Systems for 11-Oxomogroside IA1 Production

Biotransformation SystemSubstrateConversion Efficiency (%)Time (h)Key Limitation
Recombinant S. cerevisiae (P450 + CPR)Mogroside IA13548Low expression of P450
Aspergillus niger myceliaMogroside IIE2872Non-specific glycoside hydrolysis
Immobilized SgUGT94-289-3 + A. niger oxidationMogroside IIE6236Enzyme instability
Engineered SgUGT94-289-3 (F148A/D382V mutant)11-Oxomogroside III8512Substrate cost

Challenges persist in achieving industrial-scale production, including instability of microsomal P450 systems, competitive glycoside hydrolysis by microbial enzymes, and the high cost of UDP-glucose as a glycosyl donor. Future directions involve creating synthetic microbial consortia where one strain performs oxidation and another glycosylation, minimizing metabolic burden while optimizing each step [7] [10].

Metabolic Flux Analysis in Plant Cell Cultures

Metabolic flux analysis (MFA) provides critical insights into carbon allocation toward 11-oxomogroside IA1 biosynthesis in Siraitia grosvenorii. Unlike steady-state MFA, isotopically non-stationary MFA (INST-MFA) enables dynamic tracking of precursor movement through the complex terpenoid network, particularly valuable for differentiating flux in heterogeneous plant tissues [3] [8].

Key applications and findings include:

  • Compartmentalized flux mapping: Using Arabidopsis thaliana as a model,13C-glucose INST-MFA reveals that oxidative stress (menadione-induced) increases flux through phosphoenolpyruvate carboxylase (PEPC) by 170% and malic enzyme by 113% compared to unstressed controls. This redirection provides NADPH for oxidative reactions including P450-catalyzed mogroside modifications [3] [8]
  • Cell-type specific resolution: GFP-tagged cell sorting combined with LC-MS analysis demonstrates 3.2-fold higher flux toward the mevalonate pathway in epidermal cells versus parenchyma in S. grosvenorii fruit tissues, correlating with spatial accumulation of 11-oxo mogrosides [8]
  • Oxidative versus non-oxidative branch points: Flux partitioning analysis shows that under stress conditions, approximately 38% of mogrol enters the 11-oxidation pathway versus 62% toward C24 glycosylation in young fruits, while mature fruits direct >85% toward glycosylation without oxidation [4]

Table 4: Metabolic Flux Distribution in *S. grosvenorii Fruit Tissues Under Oxidative Conditions*

Metabolic PathwayFlux (nmol/gFW/h)Change vs. Control (%)Enzymes Impacted
Squalene synthesis12.3 ± 1.5+45Squalene synthase
Mogrol oxidation (C11)8.7 ± 0.9+220P450 oxidases
UDP-glucose synthesis85.6 ± 6.2+18UDP-glucose pyrophosphorylase
Pentose phosphate pathway (oxidative)32.4 ± 2.8+113Glucose-6-phosphate dehydrogenase
Glycolysis105.3 ± 8.7-12Phosphofructokinase

Technical challenges remain in applying INST-MFA specifically to S. grosvenorii:

  • Isotope dilution: Extensive subcellular compartmentation in plant cells causes non-uniform 13C-enrichment
  • Cellular heterogeneity: Conventional MFA on whole-tissue extracts yields inaccurate flux estimates due to averaging effects from different cell types. Mathematical simulations demonstrate that for a two-cell-type system with differing fluxes, averaged isotopomer data can overestimate G6PDH flux by 18.5% and PEPC flux by 70.2% [8]
  • Sensitivity limitations: Detection of low-abundance triterpenoid intermediates requires extensive sample concentration, potentially altering metabolic profiles

Advanced solutions include cell-type specific reporter proteins (e.g., GFP fusions under tissue-specific promoters) for isolating metabolic data from distinct cell populations, and multi-isotope labeling (combining 13C-glucose with 2H2O) to improve signal detection in minor pathways. These approaches will enable precise mapping of flux toward 11-oxo mogrosides versus other branches of the cucurbitane biosynthetic network [3] [8].

Properties

Product Name

11-Oxomogroside IA1

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C36H60O9

Molecular Weight

636.9 g/mol

InChI

InChI=1S/C36H60O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1

InChI Key

FEFDBUMZKFXMGF-AFMKTRLNSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C

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